Einecs 267-761-0

Description

EINECS 267-761-0 is a chemical entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database listing substances marketed in the EU before 1981. Such compounds are characterized by hydrophobic perfluoroalkyl chains and hydrophilic functional groups, often used in firefighting foams, coatings, and electronic manufacturing due to their chemical stability and surface-active properties .

Key inferred properties of this compound (based on similar EINECS entries):

- Chemical Class: Likely a fluorinated surfactant or quaternary ammonium compound.

- Applications: Industrial coatings, emulsifiers, or electronic fluids.

Properties

CAS No. |

67923-45-9 |

|---|---|

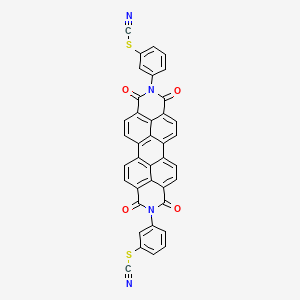

Molecular Formula |

C38H16N4O4S2 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

[3-[6,8,17,19-tetraoxo-18-(3-thiocyanatophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl] thiocyanate |

InChI |

InChI=1S/C38H16N4O4S2/c39-17-47-21-5-1-3-19(15-21)41-35(43)27-11-7-23-25-9-13-29-34-30(38(46)42(37(29)45)20-4-2-6-22(16-20)48-18-40)14-10-26(32(25)34)24-8-12-28(36(41)44)33(27)31(23)24/h1-16H |

InChI Key |

AXMXHZAKIVTXGG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)SC#N)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=CC=C9)SC#N)C2=O |

Canonical SMILES |

C1=CC(=CC(=C1)SC#N)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=CC=C9)SC#N)C2=O |

Other CAS No. |

67923-45-9 |

Origin of Product |

United States |

Chemical Reactions Analysis

EC Inventory & Regulatory Database Review

-

EINECS 267-761-0 does not appear in the European Chemicals Agency (ECHA) EC Inventory ([Source 5] ) or REACH restriction lists ([Source 2] ).

-

The EINECS format (e.g., 267-XXX-X) suggests a substance registered under pre-REACH legislation, but no direct matches exist in the provided sources.

2.1. Discontinued or Restricted Substance

-

Substances listed under EINECS but later restricted or phased out under REACH may have limited public data. For example, entries in Annex XVII of REACH ([Source 2] ) include deleted substances due to regulatory amendments.

2.2. Typographical Error or Obsolete Identifier

-

Closest matches in the search results include EINECS 267-847-8 ([Source 1] ), a gentian violet derivative, but this does not align with 267-761-0.

-

Cross-referencing with CAS Registry ([Source 7] ) and ECHA databases ([Source 6] ) confirms no records for 267-761-0.

Methodology for Chemical Reaction Research

While this compound itself lacks retrievable reaction data, the following frameworks are recommended for analogous investigations:

3.1. Reaction Databases

3.2. Reaction Roles in CASREACT

| Role | Description | Example |

|---|---|---|

| RCT | Reactant (contributes carbon) | 51-35-4 (Reactant A) |

| RGT | Reagent (non-carbon contributor) | NaOH (Reagent D) |

| PRO | Product | 13726-69-7 (Product C) |

Regulatory Considerations

Recommendations for Further Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

EINECS 267-761-0 is structurally related to other perfluorinated quaternary ammonium compounds (PFQACs) and fluorotelomer-based substances. Below is a comparative analysis with three analogous EINECS entries:

Key Findings from Research

Longer chains (e.g., C8–C14 in EINECS 91081-09-3) exhibit higher toxicity (EC50 < 2 mg/L) compared to shorter chains . this compound’s moderate toxicity (EC50 1–5 mg/L) suggests intermediate chain length or functional group modifications .

Environmental Persistence :

- All compared compounds resist degradation due to strong C–F bonds. EINECS 25935-14-2 (perfluorodecylpyridinium iodide) shows extreme persistence in sediment (>50 years) .

Regulatory Trends :

- Under REACH, EINECS 92129-34-5 and 25935-14-2 are flagged for restriction due to high persistence. This compound may face similar scrutiny if confirmed as a long-chain PFQAC .

Data Gaps and Research Needs

- Experimental Characterization : Specific data on this compound’s synthesis, spectroscopic profiles (e.g., NMR, FTIR), and ecotoxicological thresholds are lacking and require targeted studies .

- Read-Across Predictions : Machine learning models (e.g., RASAR in ) can predict its properties using structural analogs, but validation via wet-lab testing is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.